molecular formula C16H14N6O5S B2652057 2-(pyrazine-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide CAS No. 1396683-14-9

2-(pyrazine-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide

Cat. No.: B2652057
CAS No.: 1396683-14-9
M. Wt: 402.39
InChI Key: XMSYUMDQUASPOO-UHFFFAOYSA-N
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Description

2-(pyrazine-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazine ring, an oxazole ring, and a sulfamoylbenzyl group, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrazine-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazine-2-carboxamide: This can be achieved by reacting pyrazine-2-carboxylic acid with an appropriate amine under dehydrating conditions.

    Synthesis of the oxazole ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Coupling of the sulfamoylbenzyl group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(pyrazine-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its target molecules.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(pyrazine-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide would depend on its specific biological targets. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyrazine-2-carboxamido)-N-(4-sulfamoylphenyl)oxazole-4-carboxamide
  • 2-(pyrazine-2-carboxamido)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide

Uniqueness

The uniqueness of 2-(pyrazine-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide lies in its specific combination of functional groups and rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(pyrazine-2-carbonylamino)-N-[(4-sulfamoylphenyl)methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O5S/c17-28(25,26)11-3-1-10(2-4-11)7-20-14(23)13-9-27-16(21-13)22-15(24)12-8-18-5-6-19-12/h1-6,8-9H,7H2,(H,20,23)(H2,17,25,26)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSYUMDQUASPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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